molecular formula C16H15BrN2O B2868049 N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 890583-21-8

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2868049
CAS No.: 890583-21-8
M. Wt: 331.213
InChI Key: VSTOLJCURCIUQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the condensation of 4-bromobenzylamine with isoquinoline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in critical cellular pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOLJCURCIUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320256
Record name N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890583-21-8
Record name N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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